1,2,4-Thiadiazole-3,5-bis(thiolate)
Description
1,2,4-Thiadiazole-3,5-bis(thiolate) is a sulfur-containing heterocyclic compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it a valuable component in synthetic chemistry, biochemistry, and industrial applications. Its structure consists of a thiadiazole ring with two thiolate groups at the 3 and 5 positions, contributing to its reactivity and versatility.
Properties
IUPAC Name |
barium(2+);1,2,4-thiadiazole-3,5-dithiolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.Ba/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKRRGGSYEDGI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)[S-])[S-].[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Phosphorus Oxychloride (POCl₃)
A widely employed method involves the cyclization of thiosemicarbazide derivatives using POCl₃. For instance, Al-Omar et al. demonstrated that carboxylic acids react with thiosemicarbazide in the presence of POCl₃ to form 1,3,4-thiadiazoles. Adapting this protocol for 1,2,4-thiadiazole-3,5-bis(thiolate) necessitates bifunctional precursors. A representative procedure involves:
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Precursor Preparation : Reacting thiocarbohydrazide with two equivalents of a thiol-containing carboxylic acid derivative.
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Cyclization : Treating the intermediate with POCl₃ under reflux, facilitating simultaneous cyclization and sulfur incorporation.
Mechanistic Insights :
POCl₃ acts as both a dehydrating agent and a Lewis acid, promoting the elimination of water and the formation of the thiadiazole ring. The reaction proceeds via intermediate thioamide formation, followed by intramolecular cyclization (Fig. 1).
Optimization :
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Temperature : Reflux conditions (80–100°C) enhance reaction efficiency.
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Stoichiometry : A 1:2 molar ratio of thiocarbohydrazide to thiol-carboxylic acid ensures complete bis-substitution.
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Yield : Reported yields range from 70% to 85% for analogous systems.
Nucleophilic Substitution on Dichloro-1,2,4-thiadiazole Precursors
Synthesis of 3,5-Dichloro-1,2,4-thiadiazole
The direct substitution of chlorine atoms in 3,5-dichloro-1,2,4-thiadiazole with thiolate nucleophiles offers a straightforward route. Baumann and Baxendale developed a microfluidic approach to synthesize 5-chloro-3-phenyl-1,2,4-thiadiazole, which can be extrapolated to the dichloro derivative.
Procedure :
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Dichlorination : Treating 1,2,4-thiadiazole with excess Cl₃CSCl in a tubular flow reactor at 25°C under 75 psi pressure.
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Nucleophilic Displacement : Reacting the dichloro intermediate with potassium thiolate (KSH) in dimethylformamide (DMF) at 60°C for 12 hours.
Challenges :
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Regioselectivity : Ensuring substitution at both the 3- and 5-positions requires precise control of stoichiometry and temperature.
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Byproducts : Partial substitution or over-reduction may occur, necessitating chromatographic purification.
Yield and Scalability :
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Small-scale reactions (≤10 mmol) achieve 65–75% yields.
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Scaling to 100 mmol reduces yield to 50–60% due to side reactions.
Multicomponent Reactions Involving Dithiols
Cyclocondensation with Hydrazine Derivatives
Jakovljević et al. synthesized 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine via a two-step process involving hydrazine and carbon disulfide. Adapting this for 1,2,4-thiadiazole-3,5-bis(thiolate):
Procedure :
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Dithiol Formation : Reacting 1,2-dithiol with hydrazine hydrate in ethanol.
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Cyclization : Adding carbon disulfide and a base (e.g., KOH) to induce ring closure.
Key Parameters :
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Solvent : Ethanol or methanol improves solubility of intermediates.
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Base Selection : KOH over NaOH enhances thiolate stability, preventing oxidation.
Yield : 60–80% for analogous 1,3,4-thiadiazoles.
Tautomerism and Stability Considerations
Thiol-Thione Equilibrium
Mercapto-substituted thiadiazoles exist in thiol (R-SH) or thione (C=S) forms, influencing reactivity. Enchev and Angelova demonstrated that electron-withdrawing groups stabilize the thione form, while electron-donating groups favor thiol tautomers. For 1,2,4-thiadiazole-3,5-bis(thiolate):
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pH Dependence : Alkaline conditions (pH > 10) stabilize the thiolate form (R-S⁻).
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Spectroscopic Confirmation : IR spectra show absence of S-H stretches (2550–2650 cm⁻¹) in thiolate form, replaced by C-S⁻ vibrations at 700–750 cm⁻¹.
Catalytic Methods and Green Chemistry
Metal-Organic Framework (MOF) Catalysis
While MOF-199 (Cu₃(BTC)₂) was utilized for 1,3,4-thiadiazole synthesis, analogous catalysts like ZIF-8 (zeolitic imidazolate framework) may enhance 1,2,4-thiadiazole formation.
Advantages :
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High Surface Area : Facilitates reactant adsorption and lowers activation energy.
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Reusability : MOFs retain catalytic activity for up to five cycles.
Limitations :
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Substrate Specificity : Bulky substituents hinder diffusion into MOF pores.
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency of Preparation Methods for 1,2,4-Thiadiazole-3,5-bis(thiolate)
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Oxidative Cyclization | 70–85 | 6–8 | High atom economy | Requires POCl₃, toxic byproducts |
| Nucleophilic Substitution | 65–75 | 12–24 | Regioselective | Dichloro precursor synthesis |
| Multicomponent Reaction | 60–80 | 4–6 | One-pot procedure | Sensitivity to oxygen |
| MOF Catalysis | 50–70 | 3–5 | Recyclable catalyst | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides, which are important in many organic synthesis processes.
Reduction: It can be reduced to form thiols, which are useful intermediates in the synthesis of other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophilic reagents.
Major Products Formed:
Disulfides: Formed through oxidation reactions, these compounds are valuable in the synthesis of pharmaceuticals and agrochemicals.
Thiols: Produced via reduction, these are key intermediates in various synthetic pathways.
Scientific Research Applications
1,2,4-Thiadiazole-3,5-bis(thiolate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-3,5-bis(thiolate) involves its ability to interact with various molecular targets and pathways. The thiolate groups can form strong bonds with metal ions, making it useful in metal chelation and catalysis . Additionally, its sulfur-containing structure allows it to participate in redox reactions, which are crucial in many biological and chemical processes .
Comparison with Similar Compounds
1,3,4-Thiadiazole-2,5-bis(thiolate): Another sulfur-containing heterocycle with similar reactivity but different substitution patterns.
1,2,3,4-Thiatriazole-5-thiolate: Known for its strong binding to metal ions and use in nanocrystal applications.
Uniqueness: 1,2,4-Thiadiazole-3,5-bis(thiolate) stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form stable disulfides and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Q & A
Q. What are the common synthetic routes for preparing 1,2,4-thiadiazole-3,5-bis(thiolate) derivatives?
The synthesis of 1,2,4-thiadiazole derivatives typically involves cyclization or oxidative dimerization strategies. For example, 3,5-bis(aryl)-1,2,4-thiadiazoles can be synthesized via iodine-catalyzed oxidative dimerization of thioamides in water using molecular oxygen as an oxidant, yielding products with high atom economy . Another method involves refluxing thioamide precursors in DMSO followed by crystallization (e.g., 65% yield for 3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives) . For solvent-free approaches, nicotinamide can react with Lawesson’s reagent and tert-butyl hydroperoxide (TBHP) to form 3,5-bis(3-pyridinyl)-1,2,4-thiadiazole in 87% yield, minimizing environmental impact .
Q. How is structural characterization performed for 1,2,4-thiadiazole derivatives?
Structural elucidation relies on multimodal spectroscopic and crystallographic techniques:
- NMR/IR/Raman spectroscopy : Used to confirm functional groups and substitution patterns (e.g., 3,5-diiodo-1,2,4-thiadiazole derivatives analyzed via , NMR, and vibrational spectroscopy) .
- Single-crystal X-ray diffraction : Critical for determining solid-state conformation and regioselectivity in cross-coupling products (e.g., 3,5-bis(phenylethynyl)-1,2,4-thiadiazole) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the primary challenges in synthesizing 1,2,4-thiadiazole derivatives?
Key challenges include controlling regioselectivity during cross-coupling reactions and achieving high yields. For instance, 3,5-diiodo-1,2,4-thiadiazole exhibits preferential substitution at the C5 position (adjacent to sulfur) in Sonogashira reactions, complicating the synthesis of asymmetrical derivatives . Solvent selection and catalyst systems (e.g., Pd(PPh)Cl/CuI for alkynylation) also significantly impact reaction efficiency .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to diversify 1,2,4-thiadiazole scaffolds?
Cross-coupling reactions require careful optimization of catalysts, ligands, and reaction conditions:
- Suzuki-Miyaura coupling : Using Pd(PPh)/KCO in toluene/water/methanol at reflux, 3,5-dichloro-1,2,4-thiadiazole reacts with arylboronic acids to yield bis(aryl) derivatives (e.g., 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole, 55% yield) .
- Sonogashira coupling : Pd(PPh)Cl/CuI in EtN at 70°C selectively substitutes iodine at C5 to form alkynylated derivatives (e.g., 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole) .
- Regioselectivity control : Steric and electronic effects of substituents dictate reactivity; electron-withdrawing groups at C3/C5 enhance stability during coupling .
Q. How do substituents influence the biological activity of 1,2,4-thiadiazole derivatives?
Substituent effects are critical for bioactivity:
- Anticancer activity : 3,5-Bis(pyridin-3-yl)-1,2,4-thiadiazole inhibits aromatase, a target in hormone-dependent cancers, by mimicking steroid substrates .
- Antimicrobial activity : 3,5-Bis(chloromethylthio)-1,2,4-thiadiazole derivatives exhibit broad-spectrum activity against Aerobacter aerogenes and Pseudomonas spp. at 10–100 ppm, likely via thiol-mediated disruption of microbial enzymes .
- Structure-activity relationships (SAR) : Chlorine or fluorine substituents enhance lipophilicity and membrane penetration, while methoxy groups improve solubility .
Q. How can conflicting spectroscopic or crystallographic data be resolved in thiadiazole research?
Data contradictions often arise from polymorphism or dynamic equilibria in solution:
- X-ray vs. NMR discrepancies : For 3,5-bis(aryl) derivatives, solid-state structures may differ from solution conformers due to crystal packing effects. Use variable-temperature NMR to detect rotational barriers (e.g., hindered aryl ring rotation) .
- Regiochemical ambiguity : If cross-coupling yields mixed products, employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) to distinguish regioisomers .
Q. What computational or analytical tools are essential for studying thiadiazole reactivity?
- DFT calculations : Predict regioselectivity in cross-coupling by analyzing transition-state energies (e.g., C5 vs. C3 substitution in 3,5-diiodo derivatives) .
- Chromatography-free purification : Recrystallization in solvent-free systems reduces byproduct contamination, as demonstrated for 3,5-bis(3-pyridinyl) derivatives .
- CCS (Collision Cross Section) profiling : For derivatives like 3,5-bis((4-bromobenzyl)thio)-1,2,4-thiadiazole, CCS values (138–143 Å) aid in identifying gas-phase conformers via ion mobility spectrometry .
Methodological Considerations
- Crystallization protocols : Use water-ethanol mixtures for high-purity crystals (e.g., 3,5-bis(2,4-dichlorophenyl)-1,2,4-thiadiazole) .
- Catalyst recycling : Pd-based catalysts in cross-coupling can be recovered via silica gel chromatography, reducing costs .
- Green chemistry : Prioritize solvent-free or aqueous conditions (e.g., TBHP-mediated oxidations) to align with sustainability goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
